![molecular formula C22H18BrN5O2S B12036849 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 477330-19-1](/img/structure/B12036849.png)
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the bromophenyl and pyridinyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial and Antifungal Applications
-
Antimicrobial Activity :
Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In a study involving new triazole derivatives, compounds similar to this one showed promising results in inhibiting bacterial growth through mechanisms that disrupt cell wall synthesis and function . -
Antifungal Activity :
The triazole moiety is well-known for its antifungal activity. Compounds containing the triazole ring have been effective against fungi like Candida albicans. The specific compound's structure suggests potential efficacy against fungal infections due to its ability to interfere with ergosterol synthesis, which is crucial for fungal cell membrane integrity .
Anticancer Properties
The triazole derivatives have also been investigated for their anticancer properties. Studies suggest that compounds with similar structural frameworks can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. For instance, triazole-thione compounds have shown chemopreventive effects in various cancer models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications to the phenyl groups or the triazole ring can significantly influence biological activity. For example:
- Substituting different groups on the pyridine or bromophenyl moieties can enhance antimicrobial or anticancer activity.
- The presence of electron-withdrawing groups often increases potency against specific pathogens or cancer cell lines .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent investigation into various 1,2,4-triazole derivatives demonstrated that modifications to the thioacetamide structure improved antimicrobial efficacy against resistant strains of bacteria. The study highlighted specific compounds that exhibited higher activity levels than traditional antibiotics .
- Antifungal Research : A comparative study analyzed the antifungal effects of several triazole derivatives against Candida species. The findings indicated that compounds with a methoxy group showed enhanced activity due to better solubility and cellular uptake .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that certain triazole derivatives could inhibit cell proliferation significantly. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and the bromophenyl group play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
When compared to similar compounds, 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole: Lacks the acetamide and methoxyphenyl groups.
N-(3-Methoxyphenyl)acetamide: Lacks the triazole and bromophenyl groups. The presence of the triazole ring, bromophenyl group, and methoxyphenyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that incorporates a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
- Chemical Formula : C15H14BrN5OS
- Molecular Weight : 391.25 g/mol
- IUPAC Name : 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- PubChem CID : 16637076
Antimicrobial Activity
The 1,2,4-triazole core present in the compound has been widely studied for its antimicrobial properties. Research indicates that derivatives of this structure exhibit significant antibacterial activity against various pathogens, including resistant strains. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that similar triazole compounds demonstrate potent activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The MIC values for these compounds ranged from 0.046 to 3.11 μM, indicating strong antibacterial efficacy compared to standard antibiotics like vancomycin (MIC: 0.68 μM) and ciprofloxacin (MIC: 2.96 μM) .
Anticancer Properties
The compound's potential anticancer properties stem from its ability to interact with molecular pathways involved in cell proliferation and apoptosis. Studies have indicated that:
- Compounds containing the triazole moiety can inhibit cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer), with IC50 values reported at approximately 6.2 μM and 43.4 μM respectively .
- The presence of bromine in the structure may enhance binding interactions with biological targets, further potentiating its anticancer effects .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural components. Key findings include:
- The presence of electron-donating groups on the phenyl rings significantly enhances antimicrobial activity.
- Substituents at specific positions on the triazole ring can modulate efficacy; for instance, longer alkyl chains at certain positions have been shown to reduce activity .
Case Studies
-
Antimicrobial Efficacy :
A study evaluating a series of triazole derivatives found that those with a brominated phenyl group exhibited superior antimicrobial activity compared to their non-brominated counterparts . -
Anticancer Activity :
Research on triazole-thione hybrids demonstrated significant cytotoxic effects against various cancer cell lines, reinforcing the potential of compounds like our target molecule in therapeutic applications .
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Contains chlorine instead of bromine | Antimicrobial |
N-(3-methylphenyl)-2-{[4-(thiazol-2-yl)methyl]-5-pyridin-3-y}-acetamide | Thiazole group present | Anticancer |
1-(bromophenyl)-3-{[5-methylthiazol-2-y]sulfanyl}-propanamide | Thiazole derivative | Antimicrobial |
Properties
CAS No. |
477330-19-1 |
---|---|
Molecular Formula |
C22H18BrN5O2S |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H18BrN5O2S/c1-30-19-6-2-5-17(12-19)25-20(29)14-31-22-27-26-21(15-4-3-11-24-13-15)28(22)18-9-7-16(23)8-10-18/h2-13H,14H2,1H3,(H,25,29) |
InChI Key |
MVQOZKYJCIIVFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origin of Product |
United States |
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